N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide
Description
N-(2-Methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide is a synthetic piperidine-based compound featuring a carboxamide group at the 1-position of the piperidine ring, a ureido linker substituted with a 3-(trifluoromethyl)phenyl group, and a 2-methoxyphenyl moiety (Figure 1). Its molecular architecture combines key pharmacophoric elements:
- Piperidine core: Enhances conformational flexibility and binding to biological targets.
- Ureido linker: Facilitates hydrogen bonding with enzymes or receptors.
- 3-Trifluoromethylphenyl group: Improves metabolic stability and lipophilicity.
- 2-Methoxyphenyl carboxamide: Modulates electronic properties and solubility.
The trifluoromethyl group is a common motif in medicinal chemistry, often associated with enhanced target affinity and pharmacokinetic profiles .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[[[3-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O3/c1-32-19-8-3-2-7-18(19)28-21(31)29-11-9-15(10-12-29)14-26-20(30)27-17-6-4-5-16(13-17)22(23,24)25/h2-8,13,15H,9-12,14H2,1H3,(H,28,31)(H2,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXOGLLHCJUPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide, also known by its CAS number 1234876-09-5, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H25F3N4O3
- Molecular Weight : 450.462 g/mol
- Purity : Typically 95%
The compound features a piperidine core substituted with a methoxyphenyl group and a trifluoromethylphenyl urea moiety, which are critical for its biological activity.
This compound exhibits its biological effects primarily through the modulation of G protein-coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific GPCRs, influencing downstream signaling pathways that regulate pain perception, inflammation, and other physiological responses.
- Antagonistic Properties : Similar compounds have shown antagonistic effects on TRPV1 receptors, which are implicated in pain signaling pathways. This suggests that this compound could potentially alleviate chronic pain conditions (Nie et al., 2020).
Pharmacological Applications
The compound has been investigated for various pharmacological applications, particularly in the fields of pain management and neuroprotection.
Pain Management
Research indicates that derivatives of this compound may serve as effective TRPV1 antagonists, providing relief from chronic pain conditions. A study highlighted the structural modifications leading to improved pharmacological profiles for similar compounds, suggesting promising applications in pain management therapies (Nie et al., 2020).
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures might exhibit neuroprotective effects by modulating inflammatory responses in neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in treating conditions such as Alzheimer’s disease.
Case Study 1: TRPV1 Antagonism
A study conducted by Nie et al. (2020) evaluated the efficacy of various urea-based compounds as TRPV1 antagonists. The findings indicated that modifications to the piperidine structure enhanced receptor binding affinity and selectivity, resulting in significant analgesic effects in animal models.
Case Study 2: Neuroprotection in Alzheimer’s Models
In a study exploring neuroprotective agents, researchers found that compounds structurally related to this compound demonstrated a reduction in amyloid-beta toxicity in neuronal cultures. This suggests potential applications in developing treatments for Alzheimer’s disease (Thathiah et al., 2009).
Summary of Biological Activities
| Activity Type | Mechanism of Action | Potential Applications |
|---|---|---|
| Pain Relief | TRPV1 receptor antagonism | Chronic pain management |
| Neuroprotection | Modulation of inflammatory pathways | Treatment of neurodegenerative diseases |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | General anti-inflammatory therapies |
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(2-methoxyphenyl)-4-((3-(3-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxamide are being explored for their antitumor properties. For instance, structural modifications of urea derivatives have led to the discovery of potent histone deacetylase inhibitors, which show promise in cancer therapy .
Inhibition of Enzymatic Activity
The compound has been studied as a potential inhibitor of specific enzymes involved in disease processes. Urea-bond-containing compounds have been shown to act as effective inhibitors against rhodesain, an enzyme linked to human African trypanosomiasis (sleeping sickness). The K_i values for these inhibitors range from 0.15 to 2 μM, indicating strong binding affinity .
Neurological Applications
Given the structure of this compound, it may exhibit neuroprotective effects or influence neurotransmitter systems. Compounds with similar piperidine structures have been investigated for their effects on neurodegenerative diseases .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogues
*Molecular formula estimated as C${22}$H${24}$F$3$N$4$O$_3$ based on structural similarity to .
Physicochemical Properties
- Lipophilicity : The 3-trifluoromethylphenyl group increases logP compared to analogues with polar substituents (e.g., 3,4-dimethoxybenzyl in ).
- Solubility : The 2-methoxyphenyl group may enhance aqueous solubility relative to halogenated analogues (e.g., ).
Therapeutic Implications
The compound’s structural features align with inhibitors of enzymes like FAAH or kinases involved in proliferative diseases. However, its exact biological profile requires empirical validation. Key advantages over analogues include:
- Balanced lipophilicity from the trifluoromethyl group.
- Tunable solubility via the methoxyphenyl moiety.
Q & A
Q. Methodological Answer :
- H/C NMR : Assign methoxy ( ppm), trifluoromethyl ( ppm aromatic), and urea NH protons ( ppm) .
- ESI-MS : Confirm molecular ion peaks (e.g., [M+H] at m/z ~548 for trifluoromethyl derivatives) .
- FT-IR : Identify urea C=O stretches (~1640–1680 cm) and amide bands (~1650–1700 cm) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) provides:
- Bond Angles/Lengths : Critical for distinguishing rotational isomers (e.g., piperidine chair vs. boat conformations) .
- Intermolecular Interactions : Hydrogen bonding patterns (e.g., urea NH···O=C) stabilize crystal packing, aiding in polymorphism studies .
Example : In N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, SCXRD confirmed a chair conformation with axial carboxamide orientation (a = 13.286 Å, b = 9.1468 Å) .
Advanced: What strategies address contradictions in biological activity data across studies?
Q. Methodological Answer :
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability data to account for batch-to-batch variability .
- SAR Analysis : Systematically modify substituents (e.g., replacing trifluoromethyl with methoxy) to isolate structural contributors to activity .
- Meta-Analysis : Cross-reference IC values from independent studies to identify outliers (e.g., discrepancies in kinase inhibition assays) .
Basic: What safety precautions are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Incinerate in certified facilities for halogenated compounds .
Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?
Q. Methodological Answer :
- Lipophilicity : LogP increases by ~0.5–1.0 units, enhancing blood-brain barrier penetration .
- Metabolic Stability : The CF group resists oxidative degradation (CYP450 enzymes), prolonging half-life .
- Electron-Withdrawing Effects : Activates the urea moiety for stronger hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
Basic: What computational methods predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., EGFR kinase) using AMBER force fields .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore Mapping : Identify critical features (e.g., urea hydrogen bond donors) using Schrödinger Phase .
Advanced: How can researchers validate synthetic intermediates with conflicting spectral data?
Q. Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolve overlapping signals by correlating H-C couplings (e.g., distinguishing piperidine CH from aryl protons) .
- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., CHFNO) with <2 ppm error .
- X-ray Powder Diffraction (XRPD) : Detect crystalline impurities if SCXRD is unavailable .
Advanced: What are the challenges in scaling up the synthesis for preclinical studies?
Q. Methodological Answer :
- Process Chemistry : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce heavy metal waste .
- Reaction Monitoring : Implement in-situ FTIR or HPLC to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
